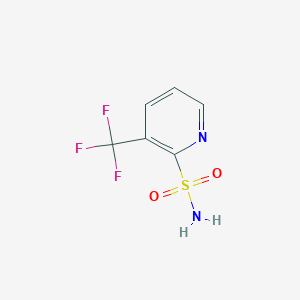

3-(Trifluoromethyl)pyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJUZHZBAAXGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552368 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104040-76-8 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonamide: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)pyridine-2-sulfonamide, a fluorinated heterocyclic compound of significant interest in both agrochemical and pharmaceutical research. The document elucidates the molecule's fundamental physicochemical properties, including its molecular weight, and offers a detailed, field-proven protocol for its synthesis. As a known metabolite of the sulfonylurea herbicide Flazasulfuron, its study is critical for understanding environmental transformation and biological activity.[1][2] This guide synthesizes data from authoritative chemical databases and patents to serve as a comprehensive resource for researchers, chemists, and drug development professionals working with fluorinated building blocks and sulfonamide-based scaffolds.

Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine-Sulfonamide Scaffold

In modern chemical and life sciences, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and modulate lipophilicity, making it a key feature in many successful agrochemicals and pharmaceuticals.[3][4] When combined with a pyridine ring, it forms the trifluoromethylpyridine (TFMP) moiety, a structure known to impart unique biological activities.[5]

The sulfonamide functional group (-SO₂NH₂) is a classic pharmacophore, renowned for its role in the first generation of antimicrobial "sulfa drugs" and its continued prevalence in a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[6]

This compound merges these two powerful motifs. Its identity as a primary metabolite of the herbicide Flazasulfuron makes it a crucial subject for toxicological and environmental studies.[1][2] Furthermore, its structure represents a valuable building block for the synthesis of novel bioactive compounds, leveraging the combined physicochemical advantages of its constituent parts.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₅F₃N₂O₂S | PubChem[1] |

| Molecular Weight | 226.18 g/mol | PubChem[2] |

| CAS Number | 104040-76-8 | PubChem[1][2] |

| Monoisotopic Mass | 226.00238307 Da | PubChem[1] |

| SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | PubChem[1] |

| InChIKey | HGJUZHZBAAXGPP-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |

| Hydrogen Bond Acceptors | 4 (from N, O=S=O) | PubChem[1] |

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound can be reliably achieved through a multi-step process starting from 2-amino-3-trifluoromethylpyridine.[7] This pathway is robust and utilizes well-established organic transformations, making it suitable for laboratory-scale production.

The synthetic route is logically structured into three primary stages: activation of the amine via diazotization, introduction of the sulfonyl group via sulfochloridation, and final conversion to the sulfonamide via amination.

Caption: A three-step synthetic workflow for producing the target compound.

The following protocol is adapted from established methodologies and provides a self-validating framework for synthesis.[7]

Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine

-

Causality: This step converts the chemically stable primary amine into a highly reactive diazonium salt. The -N₂⁺ group is an excellent leaving group, facilitating its displacement in the subsequent step.

-

Procedure:

-

In a reaction vessel maintained at 0-5°C, dissolve 2-amino-3-(trifluoromethyl)pyridine in an appropriate acidic medium (e.g., hydrochloric or sulfuric acid).

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise.

-

Maintain vigorous stirring and monitor the temperature to prevent it from exceeding 5°C, as diazonium salts can be unstable at higher temperatures.

-

The reaction is complete when a persistent blue color is observed upon testing with starch-iodide paper, indicating a slight excess of nitrous acid. The resulting diazonium salt solution is used immediately in the next step.

-

Step 2: Sulfochloridation

-

Causality: This is a variation of the Sandmeyer reaction. The diazonium salt is reacted with a source of sulfur dioxide (generated from sodium bisulfite) in the presence of a copper catalyst to form the corresponding sulfonyl chloride.

-

Procedure:

-

In a separate vessel, prepare a solution of sodium bisulfite (NaHSO₃) and a catalytic amount of copper(II) chloride (CuCl₂).

-

Slowly add the cold diazonium salt solution from Step 1 to this catalytic mixture.

-

Allow the reaction to warm to room temperature and stir for several hours. Effervescence (release of N₂ gas) should be observed.

-

Upon completion, the product, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).[8]

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

-

Step 3: Amination

-

Causality: The highly electrophilic sulfonyl chloride readily reacts with a nucleophile, in this case, ammonia, to displace the chloride and form the stable sulfonamide bond.

-

Procedure:

-

Dissolve the crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride from Step 2 in a suitable organic solvent.

-

Cool the solution in an ice bath and add concentrated ammonia water (aqueous NH₃) dropwise with stirring.

-

An exothermic reaction will occur, and a precipitate of the product will form.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The solid product is collected by filtration, washed with cold water to remove any remaining salts, and dried to yield this compound. Further purification can be achieved by recrystallization.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected spectroscopic signatures are derived from the molecule's distinct functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, which is exchangeable with D₂O.

-

¹⁹F NMR Spectroscopy: This is a critical technique for any fluorinated compound. A sharp singlet is expected for the -CF₃ group, confirming its presence and chemical environment.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Key vibrational bands to look for include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (226.0024 Da), which validates its elemental composition.[1]

Applications and Biological Relevance

The primary documented role of this compound is as an environmental and metabolic transformation product of the herbicide Flazasulfuron.[1][2] Understanding this relationship is vital for environmental impact assessments and regulatory science.

Caption: Relationship between Flazasulfuron and its key metabolite.

Beyond its role as a metabolite, the compound is a prototypical example of a trifluoromethylated pyridinesulfonamide. This scaffold is of high interest in drug discovery for several reasons:

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most famously carbonic anhydrase and dihydropteroate synthase. The specific substitution pattern of this molecule could be explored for novel inhibitory activities.[6]

-

Scaffold for Library Synthesis: It serves as an excellent starting point or fragment for the synthesis of larger, more complex molecules in medicinal chemistry programs targeting kinases, proteases, or other protein classes.

-

Agrochemical Development: The structural alerts from its parent herbicide suggest that derivatives could be synthesized and screened for new herbicidal, fungicidal, or insecticidal properties.[3]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its intermediates.

-

Regulatory Information: The compound is classified under the UN GHS system, and specific hazard information may be available through regulatory databases like those maintained by the European Food Safety Authority (EFSA).[1]

-

Handling:

-

Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Refer to the specific Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

-

Conclusion

This compound is more than a simple chemical entity; it stands at the intersection of agrochemical science, environmental chemistry, and medicinal drug discovery. With a defined molecular weight of 226.18 g/mol and a well-documented synthetic pathway, it represents a readily accessible and highly relevant molecule for advanced research.[1][2][7] This guide provides the foundational technical knowledge—from its synthesis to its biological context—to empower scientists and researchers to confidently and effectively utilize this valuable compound in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide.

-

PubChemLite. (n.d.). This compound (C6H5F3N2O2S). Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). 3-trifluoromethyl-2-pyridylsulfonamide. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. Retrieved from [Link]

-

Scribd. (n.d.). Efficient Synthesis of Pyridinesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-(trifluoromethyl)phenyl)pyridine-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MAGIC Knowledge Base. (n.d.). This compound. Retrieved from [Link]

-

O'Keeffe, A., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Retrieved from [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2022, March 2). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide (C7H7F3N2O2S). Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine-3-carboxamide, 4-trifluoromethyl-6-methoxy-N-(2,4-dichloro-6-methylbenzyl)-N-methyl-. Retrieved from [Link]

Sources

- 1. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-trifluoromethyl-2-pyridylsulfonamide [sitem.herts.ac.uk]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonamide

Introduction: A Trifecta of Functionality for Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the strategic combination of privileged structural motifs is paramount to designing novel molecules with enhanced performance. 3-(Trifluoromethyl)pyridine-2-sulfonamide stands as a quintessential example of such a molecule, embodying a trifecta of high-value functional groups: a pyridine ring, a sulfonamide moiety, and a trifluoromethyl group.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to enhanced binding affinity with biological targets.[1][2] The sulfonamide functional group is a classic pharmacophore, integral to a vast array of FDA-approved drugs, from antimicrobials to diuretics and anticancer agents.[3][4][5] Finally, the pyridine ring serves as a versatile and biocompatible scaffold, prevalent in both pharmaceuticals and agrochemicals.[2]

This guide offers an in-depth analysis of the chemical and physical properties of this compound, designed for researchers, medicinal chemists, and process development scientists. We will explore its synthesis, reactivity, and applications, providing the field-proven insights necessary to leverage this potent building block in research and development programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically a white to yellow solid at room temperature, with moderate solubility in polar organic solvents.[6] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 104040-76-8 | [7] |

| Molecular Formula | C₆H₅F₃N₂O₂S | [7] |

| Molecular Weight | 226.18 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Appearance | White to yellow solid / powder | [6] |

| Melting Point | 140-147 °C | [8] |

| Boiling Point | 353.1 ± 52.0 °C (Predicted) | [8] |

| Density | 1.558 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 8.68 ± 0.60 (Predicted) | [8] |

| LogP | 0.6 (Computed) | [7] |

Synthesis and Mechanistic Rationale

The primary industrial synthesis of this compound is a robust, multi-step process commencing from 2-amino-3-(trifluoromethyl)pyridine. This pathway is a classic exhibition of foundational organic transformations tailored for heterocyclic systems.

The synthesis can be logically dissected into three core steps:

-

Diazotization : The aromatic primary amine is converted into a diazonium salt. This is a critical activation step, transforming the amino group into an excellent leaving group (N₂).

-

Sulfochlorination : The diazonium salt is then reacted to install a sulfonyl chloride group onto the pyridine ring.

-

Amination : The highly reactive sulfonyl chloride is subsequently converted to the primary sulfonamide via reaction with an ammonia source.

This sequence provides a reliable and scalable route to the target molecule, making it a key intermediate for further chemical elaboration.[9]

Experimental Protocol: A Self-Validating Methodology

The following protocol outlines a representative synthesis. All steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine

-

To a stirred solution of hydrochloric acid, cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add 2-amino-3-(trifluoromethyl)pyridine to the cooled acid solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The addition rate should be controlled to manage gas evolution.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes. The completion of diazotization can be monitored using starch-iodide paper to test for the absence of excess nitrous acid.

Step 2: Sulfochlorination

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 10-15 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the SO₂ solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is typically worked up by pouring it into ice-water, followed by extraction with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated to yield the crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.

Step 3: Amination

-

Dissolve the crude sulfonyl chloride in a suitable organic solvent like tetrahydrofuran (THF) or acetone.

-

Cool the solution in an ice bath.

-

Add concentrated aqueous ammonia dropwise to the stirred solution. A precipitate will likely form.

-

Allow the reaction to stir for 1-2 hours, warming to room temperature.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue via recrystallization or column chromatography to yield pure this compound.

-

Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, HPLC, and Mass Spectrometry.

Chemical Reactivity and Strategic Application

The utility of this compound as a building block stems from the distinct reactivity of its constituent parts.

-

The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is the dominant electronic influence on the molecule. It deactivates the pyridine ring towards electrophilic substitution but, more importantly, activates it towards nucleophilic aromatic substitution, particularly if other leaving groups are present.[10] This effect is critical in the metabolism of derivatives like flazasulfuron, where intramolecular nucleophilic substitution can be triggered by the electronegativity of the -CF3 moiety.[10] From a drug design perspective, the -CF3 group is a bioisostere for other groups and can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]

-

The Sulfonamide Moiety (-SO₂NH₂): The primary sulfonamide is the key handle for derivatization. The nitrogen protons are acidic and can be readily deprotonated by a base. The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to generate a library of secondary or tertiary sulfonamides. This is the foundational reaction for creating sulfonylurea herbicides, where the sulfonamide nitrogen attacks an isocyanate or carbamoyl chloride derivative.[9] The sulfonamide group itself is an excellent hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites.[4][11]

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or participate in coordination chemistry. The overall electron-deficient nature of the ring system, enhanced by the -CF3 group, makes it a stable scaffold in many biological environments.

Role in Agrochemical and Pharmaceutical Development

Key Intermediate in Herbicide Synthesis: The most prominent application of this compound is as the pivotal intermediate in the commercial synthesis of Flazasulfuron .[9][10] Flazasulfuron is a potent sulfonylurea herbicide used for broad-spectrum weed control in turf, sugarcane, and vineyards.[10][12] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[12][13] In the synthesis of Flazasulfuron, the nitrogen of this compound is coupled with a pyrimidine-based carbamate or isocyanate to form the characteristic sulfonylurea bridge.[9] It is also noteworthy that the title compound is a known soil and groundwater metabolite of Flazasulfuron, making its analytical characterization important for environmental studies.[7][14]

A Scaffold for Drug Discovery: While its primary documented use is in agrochemicals, the structural motifs of this compound make it a highly attractive scaffold for pharmaceutical research. The combination of the trifluoromethylpyridine core, known to be present in various active pharmaceutical ingredients, and the versatile sulfonamide handle provides a powerful platform for generating novel drug candidates.[2] Researchers can leverage the synthetic accessibility and established reactivity of this molecule to explore new chemical space in areas such as:

-

Kinase Inhibition: For oncology and anti-inflammatory applications.

-

Carbonic Anhydrase Inhibition: Relevant for glaucoma and diuretic development.[4]

-

Antiviral and Antibacterial Agents: Building upon the long history of sulfonamides in treating infectious diseases.[5]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. This compound is classified as an irritant.

-

Hazards:

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.[15]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid breathing dust.[15]

-

Wash hands thoroughly after handling.

-

Ensure eyewash stations and safety showers are readily accessible.[15]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[16]

References

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.

-

Sulfonamide: Chemical Structure & Derivatives - Lesson - Study.com. Available at: [Link]

-

This compound | C6H5F3N2O2S | CID 13910921 - PubChem. Available at: [Link]

-

The recent progress of sulfonamide in medicinal chemistry - ResearchGate. Available at: [Link]

-

Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+% - Cole-Parmer. Available at: [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine | Organic Letters. Available at: [Link]

-

Sulfonamide (medicine) - Wikipedia. Available at: [Link]

- KR20160119782A - Processes for the synthesis of intermediates of the herbicide flucetosulfuron - Google Patents.

-

3-trifluoromethyl-2-pyridylsulfonamide - AERU - University of Hertfordshire. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

-

Flazasulfuron (Ref: OK 1166) - AERU - University of Hertfordshire. Available at: [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

- CN103814926B - Herbicide composition containing flazasulfuron and use of herbicide composition - Google Patents.

-

Trifluoromethanesulfonamides and Related Compounds | Request PDF - ResearchGate. Available at: [Link]

-

Flazasulfuron dose–response on (A) survival and (B) fresh weight... - ResearchGate. Available at: [Link]

-

Flazasulfuron - Active Ingredient Page - Chemical Warehouse. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Sulfonamide: Chemical Structure & Derivatives - Lesson | Study.com [study.com]

- 4. researchgate.net [researchgate.net]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. CAS 104040-76-8: 2-Pyridinesulfonamide, 3-(trifluoromethyl… [cymitquimica.com]

- 7. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Trifluoromethyl)-2-pyridinesulfonamide | 104040-76-8 [chemicalbook.com]

- 9. Flazasulfuron (Ref: OK 1166) [sitem.herts.ac.uk]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalwarehouse.com [chemicalwarehouse.com]

- 13. CN103814926B - Herbicide composition containing flazasulfuron and use of herbicide composition - Google Patents [patents.google.com]

- 14. 3-trifluoromethyl-2-pyridylsulfonamide [sitem.herts.ac.uk]

- 15. fishersci.com [fishersci.com]

- 16. 3-(Trifluoromethyl)-2-pyridinesulfonamide - Safety Data Sheet [chemicalbook.com]

Technical Guide: 3-(Trifluoromethyl)pyridine-2-sulfonamide Structural Analogs

Executive Summary

The 3-(trifluoromethyl)pyridine-2-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical design. This guide analyzes the physicochemical rationale behind this scaffold, specifically the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-trifluoromethyl group. These features significantly modulate the acidity (

Structural Rationale & SAR Analysis

The efficacy of this compound analogs stems from precise electronic and steric tuning. Unlike their benzene counterparts, these heteroaromatic systems offer distinct advantages in drug design.

The "Ortho-Effect" and Acidity Modulation

The sulfonamide group (

-

Electronic Synergism: The pyridine nitrogen (at position 1) is inherently electron-withdrawing. Placing a trifluoromethyl group (

) at position 3 (ortho to the sulfonamide at position 2) creates a "push-pull" electronic environment. -

Result: The

of the sulfonamide NH is significantly lowered compared to benzenesulfonamide (

Metabolic Shielding

The C3 position on a pyridine ring is traditionally susceptible to oxidative metabolism.

-

Metabolic Block: The

group acts as a metabolic blocker, preventing cytochrome P450-mediated hydroxylation at this site. -

Lipophilicity: The

group increases the

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.

Synthetic Architectures

Synthesizing electron-deficient pyridines is non-trivial. Direct electrophilic chlorosulfonation (using

Therefore, Nucleophilic Aromatic Substitution (

The Preferred Route: Thiol Displacement & Oxidation

This route utilizes the high reactivity of 2-halo-pyridines toward nucleophiles.

-

Precursor: 2-Chloro-3-(trifluoromethyl)pyridine (commercially available).

-

Displacement: Reaction with benzyl mercaptan or thiourea to form the thioether.

-

Oxidation: Conversion of the thioether directly to the sulfonyl chloride using Chlorine gas (

) or N-Chlorosuccinimide (NCS). -

Amination: Reaction with ammonia or an amine to yield the sulfonamide.[1]

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway via oxidative chlorination.

Experimental Protocols

The following protocols are designed for reproducibility and safety. The oxidative chlorination step is exothermic and generates HCl; proper ventilation is mandatory.

Protocol A: Synthesis of 2-(Benzylthio)-3-(trifluoromethyl)pyridine

Objective: Install the sulfur handle via

-

Reagents:

-

2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Potassium Carbonate (

) (1.5 eq, anhydrous) -

DMF (Dimethylformamide) [0.5 M concentration]

-

-

Procedure:

-

Charge a round-bottom flask with 2-Chloro-3-(trifluoromethyl)pyridine and DMF.

-

Add

followed by the dropwise addition of benzyl mercaptan. -

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to room temperature. Pour into ice water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

, and concentrate. -

Yield: Typically >90% (Yellow oil or solid).

-

Protocol B: Oxidative Chlorination to Sulfonyl Chloride

Objective: Convert the stable thioether directly to the reactive sulfonyl chloride. Note: This method avoids the unstable sulfinic acid intermediate.

-

Reagents:

-

Thioether intermediate from Protocol A (1.0 eq)

-

N-Chlorosuccinimide (NCS) (4.0 eq)

-

2N HCl (aq) / Acetonitrile (1:5 ratio)

-

-

Procedure:

-

Dissolve the thioether in Acetonitrile/HCl mixture and cool to 0–5°C (Ice/Salt bath).

-

Add NCS portion-wise over 30 minutes. Caution: Exothermic.

-

Stir at 10°C for 2 hours. The mixture will turn pale yellow.

-

Validation: Take an aliquot, quench with amine, and check TLC. The sulfonyl chloride is unstable on silica; conversion to sulfonamide is best for monitoring.

-

Workup: Dilute with cold water and extract immediately with Dichloromethane (DCM). Keep the organic layer cold (

). Do not dry or concentrate excessively if not using immediately.

-

Protocol C: Sulfonamide Formation

-

Reagents:

-

Crude Sulfonyl Chloride solution (in DCM)

-

Ammonia (28% aq) or primary amine (2.0 eq)

-

-

Procedure:

-

Add the amine to the cold sulfonyl chloride solution.

-

Stir at room temperature for 1 hour.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).

-

Therapeutic & Industrial Applications

Nav1.7 Inhibition (Pain Management)

Voltage-gated sodium channel 1.7 (Nav1.[2][3]7) is a primary target for neuropathic pain. Sulfonamides bind to the voltage-sensing domain (VSD4).[4]

-

Mechanism: The this compound core acts as an anion at physiological pH, interacting with cationic arginine residues in the channel's S4 helix.

-

Selectivity: The specific geometry of the pyridine ring improves selectivity over the cardiac Nav1.5 channel compared to benzene analogs.

Agrochemicals (ALS Inhibitors)

This scaffold is the core of Flazasulfuron and Trifloxysulfuron (analogs).

-

Target: Acetolactate Synthase (ALS).

-

Role: The sulfonamide binds to the regulatory site of the enzyme, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

Data Summary: Physicochemical Comparison

| Property | 3-(CF3)pyridine-2-sulfonamide | Benzenesulfonamide | Impact on Drug Design |

| pKa | ~6.1 | ~10.1 | Higher ionization at pH 7.4; stronger electrostatic binding. |

| LogP | ~1.8 | ~0.8 | Improved membrane permeability; better CNS penetration. |

| Metabolic Stability | High (Blocked C3) | Low (Ring oxidation) | Longer half-life ( |

| Geometry | Planar/Twisted | Planar | Pyridine N allows unique H-bond acceptor interactions. |

References

-

Zhang, J., et al. (2010).[1] "Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide." Asian Journal of Chemistry, 22(1), 826-828.[1] 1

-

Pfizer Inc. (2017). "Sulfonamides as Selective Nav1.7 Inhibitors: Optimizing Potency and Pharmacokinetics." Journal of Medicinal Chemistry, 60(3), 378. 3[1][2][5][6][7][8]

-

Ishihara Sangyo Kaisha, Ltd. (2007). "Preparation process of 3-trifluoromethyl-2-pyridyl sulfamide." Google Patents CN101020657A. 9

-

Research Outreach. (2023). "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. 10[2][3][6][7][8]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

A Technical Guide to Investigating the Potential Biological Activity of 3-(Trifluoromethyl)pyridine-2-sulfonamide

Executive Summary

The confluence of specific structural motifs in a single small molecule presents a compelling case for targeted biological investigation. This guide outlines a hypothesis-driven research plan to elucidate the potential therapeutic activities of 3-(Trifluoromethyl)pyridine-2-sulfonamide. Based on a detailed analysis of its constituent chemical groups—a sulfonamide moiety, a pyridine ring, and a trifluoromethyl (CF3) group—we postulate that this compound is a prime candidate for inhibition of carbonic anhydrase (CA) enzymes, a target class with significant therapeutic relevance. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate this hypothesis, from initial in vitro enzymatic assays to cell-based functional screens.

Introduction: A Rationale for Investigation

The compound this compound (PubChem CID: 13910921) is a novel chemical entity whose biological activities have not been extensively reported.[1] However, its structure is a composite of three pharmacologically significant moieties, providing a strong, rational basis for predicting its biological potential.

-

The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of a major class of therapeutic agents. It is the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs). The anionic form of the sulfonamide (SO₂NH⁻) coordinates directly to the zinc ion within the CA active site, disrupting the enzyme's catalytic activity.[2] Beyond CA inhibition, sulfonamides are known for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4][5]

-

The Pyridine Ring: As a "privileged" heterocyclic scaffold in medicinal chemistry, the pyridine nucleus is present in numerous approved drugs.[6] It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Its presence can significantly influence a compound's solubility, metabolic stability, and overall pharmacokinetic profile. Pyridine-containing compounds have demonstrated a vast range of activities, including antimicrobial, antiviral, and anticancer properties.[6][7]

-

The Trifluoromethyl Group (-CF₃): The strategic incorporation of a CF₃ group is a cornerstone of modern drug design.[8] This highly electronegative, electron-withdrawing group can profoundly enhance a molecule's properties by:

-

Increasing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[9][10]

-

Modulating Lipophilicity: It increases lipophilicity, which can improve membrane permeability and cellular uptake.[9]

-

Enhancing Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets, potentially increasing binding affinity and potency.[9][11]

-

The combination of these three motifs suggests that this compound is a strong candidate for investigation as a carbonic anhydrase inhibitor with potentially favorable drug-like properties.

Primary Hypothesis: Carbonic Anhydrase Inhibition

Our central hypothesis is that this compound functions as an inhibitor of carbonic anhydrases. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12] They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[2][13]

Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis.[14] Therefore, isoform-selective CA inhibitors are highly sought-after as potential anticancer therapeutics.

Proposed Research Workflow

To systematically test our hypothesis, we propose a multi-stage research plan that progresses from initial target validation to cellular activity assessment. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.

Caption: Proposed workflow for evaluating this compound.

In Vitro Characterization: Enzyme Inhibition Assays

The first crucial step is to determine if the compound directly inhibits CA activity and to assess its potency and isoform selectivity.

Protocol: Colorimetric Carbonic Anhydrase Activity Assay

This protocol is adapted from commercially available kits that measure the esterase activity of CA.[15][16]

Principle: Active CA catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) to a chromophore (p-nitrophenol), which can be quantified by measuring absorbance at ~405 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare CA Assay Buffer as specified by the kit manufacturer.[15]

-

Reconstitute purified human CA isoforms (e.g., hCA I, II, IX, and XII) to a working concentration in CA Dilution Buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM).

-

Prepare a stock solution of a known pan-CA inhibitor, Acetazolamide, as a positive control.[15][16]

-

-

Assay Setup (96-well plate):

-

Sample Wells: Add assay buffer, diluted CA enzyme, and varying concentrations of the test compound.

-

Enzyme Control (No Inhibitor): Add assay buffer, diluted CA enzyme, and DMSO (vehicle control).

-

Inhibitor Control: Add assay buffer, diluted CA enzyme, and a saturating concentration of Acetazolamide.

-

Blank Control: Add assay buffer only.

-

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add the CA substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes at a constant temperature (e.g., 25°C).

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V₀_Control - V₀_Sample) / V₀_Control] * 100

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

-

Data Presentation: Summary of Inhibition Potency

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (II vs. IX) |

| 3-(CF₃)-pyridine-2-sulfonamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] |

| Acetazolamide (Control) | ~250 | ~12 | ~25 | ~6 | ~0.48 |

Computational Modeling: Molecular Docking

Molecular docking provides a powerful computational method to predict the binding mode and estimate the binding affinity of the compound within the CA active site.[17][18] This in silico approach complements the in vitro data and can explain the structural basis for the observed activity and selectivity.

Protocol: Molecular Docking Workflow

Principle: This process involves preparing 3D structures of the ligand (our compound) and the receptor (CA isoform) and using a docking algorithm to sample possible binding poses, which are then ranked by a scoring function.[17]

Caption: Workflow for molecular docking of the compound into the CA active site.

Step-by-Step Methodology:

-

Receptor Preparation:

-

Download the crystal structure of the target human CA isoform (e.g., hCA II, hCA IX) from the Protein Data Bank (PDB).

-

Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and existing co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the docking grid box, ensuring it encompasses the entire active site, centered on the catalytic zinc ion.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges and define rotatable bonds.

-

-

Docking Execution:

-

Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's active site.[19] The software will generate multiple binding poses.

-

-

Analysis and Interpretation:

-

Analyze the output poses. The best pose is typically the one with the lowest binding energy score (most negative ΔG).[20]

-

Visualize the top-ranked pose to identify key molecular interactions:

-

Confirm the coordination of the sulfonamide nitrogen and/or oxygen atoms to the active site zinc ion.

-

Identify hydrogen bonds between the compound and active site residues (e.g., Thr199, Thr200).

-

Analyze hydrophobic and van der Waals interactions involving the pyridine ring and CF₃ group.

-

-

Compare docking results across different CA isoforms to rationalize any observed selectivity.

-

Cellular Activity Assessment: Proliferation and Viability

Demonstrating that the compound can affect cellular function is a critical step in validating its therapeutic potential. An MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[21]

Protocol: MTT Cell Viability Assay

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living cells.[22][23]

Step-by-Step Methodology:

-

Cell Culture:

-

Select a cancer cell line known to overexpress a target CA isoform under specific conditions (e.g., HT-29 colorectal cancer cells, which upregulate CA IX under hypoxia).[24]

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.

-

For hypoxia-dependent targets like CA IX, incubate one set of plates under normoxic conditions (21% O₂) and another under hypoxic conditions (1-2% O₂).

-

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23][25] Gently mix on an orbital shaker.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the cellular IC₅₀ value.

-

Data Presentation: Summary of Cellular Potency

| Cell Line | Condition | Cellular IC₅₀ (µM) |

| HT-29 | Normoxia (21% O₂) | [Experimental Value] |

| HT-29 | Hypoxia (1% O₂) | [Experimental Value] |

| Normal Fibroblasts (e.g., WI-38) | Normoxia (21% O₂) | [Experimental Value] |

Potential Signaling Pathway Involvement

Inhibition of tumor-associated CA IX can have downstream effects on cell signaling pathways that control pH regulation and cell survival under hypoxic conditions.

Caption: Hypothesized impact of CA IX inhibition on tumor cell pH regulation.

Conclusion and Future Directions

This technical guide provides a comprehensive, structured approach to evaluating the biological potential of this compound. The strong chemical rationale points towards carbonic anhydrase inhibition as a primary mechanism of action. The proposed workflow, integrating in vitro enzymatic assays, in silico molecular docking, and cell-based viability studies, will generate the critical data needed to validate this hypothesis.

Positive results, particularly potent and selective inhibition of tumor-associated CA isoforms (IX, XII) coupled with hypoxia-dependent cellular activity, would establish this compound as a promising lead for further preclinical development. Subsequent steps would include medicinal chemistry efforts for structure-activity relationship (SAR) studies, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo cancer models.

References

-

Zhong, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

-

Pharmaffiliates. (2023). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

Galdino, P. M., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available from: [Link]

-

Ahmad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available from: [Link]

-

ResearchGate. (2015). Biological activities of sulfonamides. Available from: [Link]

-

Zhang, J., et al. (2010). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. ResearchGate. Available from: [Link]

-

Nakamura, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

-

Grembecka, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]

-

Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available from: [Link]

-

Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

-

Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]

-

Zhang, J., et al. (2010). Efficient Synthesis of Pyridinesulfonamide. Scribd. Available from: [Link]

-

Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. NIH. Available from: [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. Available from: [Link]

-

Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

-

Ames, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link]

-

Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Available from: [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

-

Gieling, R. G., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available from: [Link]

-

Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]

-

Pinzi, L., et al. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available from: [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]

-

Cox, T. S., et al. (2017). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. NIH. Available from: [Link]

-

Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal of the Association for Science. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

-

Craciun, G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available from: [Link]

Sources

- 1. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Docking Analysis in Research for Novel Enzyme Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

The Fluorine Effect: Engineering Trifluoromethyl Pyridine Sulfonamides for Enhanced Potency and ADME Profiles

Topic: Role of Trifluoromethyl Group in Pyridine Sulfonamides Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The incorporation of a trifluoromethyl (

Physicochemical Modulation: The "Why" and "How"

The pyridine sulfonamide scaffold is a privileged structure in drug discovery. However, native pyridine rings often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The introduction of a

Electronic Withdrawal and pK Shift

The

-

Pyridine Nitrogen: The basicity is drastically reduced. While unsubstituted pyridine has a pK

-

Sulfonamide Moiety: If the sulfonamide is directly coupled to the ring, the electron-poor pyridine core increases the acidity of the sulfonamide -NH- (lowering its pK

). This is critical for targets like Carbonic Anhydrase, where the sulfonamide anion is the active binding species.

Lipophilicity and Bioisosterism

The

-

The "Fluorous Effect": The C-F bond is non-polarizable, creating a "slick" hydrophobic surface that does not engage in hydrogen bonding but fills hydrophobic pockets in enzymes (e.g., COX-2, CA-IX) with high shape complementarity.

-

Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the group inert to CYP450-mediated oxidation, effectively blocking metabolic "hot spots" prone to hydroxylation in methyl analogs.

Quantitative Comparison

| Property | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |

| Van der Waals Radius | 2.0 Å | 2.7 Å | Steric bulk forces conformational lock. |

| Hammett Constant ( | -0.17 | 0.54 | Strong electron withdrawal modulates pK |

| Metabolic Stability | Low (Oxidation prone) | High (Inert) | Extends half-life ( |

| Lipophilicity ( | 0.56 | 0.88 | Increases BBB penetration and protein binding. |

Biological Implications: Case Study in Selectivity

Target Class: Carbonic Anhydrase (CA) Inhibitors

Pyridine sulfonamides are foundational to CA inhibition. The zinc-binding motif (

-

Selectivity Mechanism: The ubiquitous isoform hCA II has a restricted active site entrance. Tumor-associated isoforms (hCA IX and XII) have larger, more hydrophobic pockets.

-

The

Role: Attaching a

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: Mechanistic impact of trifluoromethyl substitution on the pharmacophore.

Synthetic Architecture

Constructing

Strategy A: Building Block Assembly (Recommended)

The most reliable method utilizes commercially available 2-chloro-5-(trifluoromethyl)pyridine . The halogen allows for S

Strategy B: Late-Stage Radical Trifluoromethylation (Advanced)

For diversifying existing pyridine sulfonamides, Minisci-type radical substitution is powerful.

-

Reagents: Sodium triflinate (Langlois reagent) + Oxidant (t-BuOOH) or Photocatalyst.

-

Regioselectivity: Radicals prefer electron-deficient heterocycles. In pyridines, the radical attacks the 2- or 4-position.

Master Protocol: Synthesis of N-Substituted Trifluoromethylpyridine Sulfonamide

This protocol describes the synthesis of a sulfonamide scaffold via nucleophilic aromatic substitution (S

Target Molecule: 4-((5-(trifluoromethyl)pyridin-2-yl)amino)benzenesulfonamide (A Celecoxib/Valdecoxib structural hybrid).

Reagents & Equipment

-

Reactants: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Sulfanilamide (1.2 eq).

-

Base: Lithium bis(trimethylsilyl)amide (LiHMDS) or Cs

CO -

Solvent: Anhydrous THF or DMF.

-

Catalyst (Optional for difficult substrates): Pd

(dba)

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

-

Dissolution: Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol) and Sulfanilamide (1.2 mmol) to anhydrous THF (10 mL).

-

Deprotonation: Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 2.5 eq). Note: The base must deprotonate the aniline to make it a sufficient nucleophile to attack the electron-poor pyridine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Checkpoint: The

group activates the 2-position for S

-

-

Quench & Workup: Quench with saturated NH

Cl (aq). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na -

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO

, gradient 0-40% EtOAc in Hexanes).

Validation Parameters

-

F NMR: Look for a singlet around -62 ppm (characteristic of Ar-

-

HRMS: Confirm [M+H]

mass. -

Purity: >95% by HPLC (254 nm).

Visualization: Synthetic Workflow

Figure 2: Synthetic workflow for S

References

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Dunet, J., et al. (2019). Minisci reactions: Versatile tools for the functionalization of heterocycles. European Journal of Organic Chemistry. Link

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

A Technical Guide to the Physicochemical Properties of Trifluoromethylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group onto a pyridine scaffold is a cornerstone strategy in modern medicinal chemistry and materials science.[1] This powerful modification dramatically alters the core physicochemical properties of the parent heterocycle, influencing its basicity, lipophilicity, metabolic stability, and solubility.[1][2] Understanding these changes is critical for the rational design of novel pharmaceuticals and agrochemicals with enhanced efficacy, improved pharmacokinetic profiles, and optimized performance characteristics.[3][4][5] This in-depth guide provides a technical overview of these key properties, the mechanistic principles behind them, and standardized protocols for their experimental determination.

The Dominant Influence: Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[6] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect) that pulls electron density away from the pyridine ring.[6][7] This electron-withdrawing nature is quantitatively described by its large positive Hammett constant (σp ≈ 0.54), signifying a profound impact on the electronic landscape of the aromatic system.[4]

This strong electronic pull is the primary driver for the significant shifts observed in the physicochemical properties of trifluoromethylated pyridines compared to their non-fluorinated analogues.

Caption: Logical flow from the CF3 group's electronic nature to its physicochemical impact.

Key Physicochemical Properties

The position of the CF3 group on the pyridine ring (ortho, meta, or para to the nitrogen) significantly modulates its effect.

Basicity (pKa)

The basicity of the pyridine nitrogen is fundamentally linked to the availability of its lone pair of electrons to accept a proton. The strong electron-withdrawing CF3 group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering its corresponding pKa value.

-

Mechanism: The inductive effect of the CF3 group destabilizes the formation of the pyridinium cation (the protonated form), shifting the equilibrium away from protonation and thus making the parent molecule a weaker base.

-

Positional Effects: The effect is most pronounced when the CF3 group is in the 2- or 4-position (ortho or para), where it can exert its maximum electron-withdrawing influence on the nitrogen. The effect is slightly attenuated in the 3-position (meta).

Table 1: Comparison of pKa and logP for Pyridine and Isomeric Trifluoromethylpyridines

| Compound | pKa (of conjugate acid) | logP |

| Pyridine | 5.25 | 0.65 |

| 2-Trifluoromethylpyridine | 1.18 | 1.75 |

| 3-Trifluoromethylpyridine | 2.84 | 1.83 |

| 4-Trifluoromethylpyridine | 1.69 | 1.62 |

Note: Values are representative and can vary slightly based on experimental conditions.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's ability to cross cell membranes.[8] The trifluoromethyl group is highly lipophilic and its introduction almost invariably increases the logP (partition coefficient) of the parent pyridine.

-

Causality: The fluorine atoms in the CF3 group are poor hydrogen bond acceptors and do not significantly interact with water molecules. This hydrophobic nature drives the molecule to partition into the nonpolar (octanol) phase in a standard shake-flask experiment, resulting in a higher logP value.[7] This modification can enhance metabolic stability, improve binding affinity to therapeutic targets, and increase oral bioavailability.[5][9]

Metabolic Stability

One of the most valuable attributes conferred by trifluoromethylation is enhanced metabolic stability.[5][10] The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[11]

-

Mechanism of Protection: Aromatic rings are common sites of oxidative metabolism (hydroxylation) by CYP enzymes.[10][11] The electron-withdrawing nature of the CF3 group deactivates the pyridine ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[4][11] This "metabolic blocking" at the site of fluorination can significantly increase the half-life of a drug molecule in the body.[10]

Aqueous Solubility

The effect of trifluoromethylation on aqueous solubility is complex. While the increased lipophilicity generally points towards lower aqueous solubility, other factors such as crystal lattice energy and the potential for hydrogen bonding can play a significant role. Often, the introduction of a CF3 group leads to a decrease in aqueous solubility due to its hydrophobic nature.

Spectroscopic Characterization

The presence of the CF3 group provides a unique and powerful handle for spectroscopic analysis, particularly using 19F NMR.

-

19F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR studies.[12][13] The chemical shift of the 19F signal is highly sensitive to the local electronic environment.[12] For CF3 groups on a pyridine ring, the signal typically appears in the range of -60 to -70 ppm (relative to CFCl3).[12] This provides an unambiguous confirmation of the group's presence and can be used to monitor reactions or study interactions with biological macromolecules.[13]

-

1H and 13C NMR: The electron-withdrawing effect of the CF3 group causes downfield shifts (to higher ppm values) for the protons and carbons on the pyridine ring, particularly those in close proximity.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of these properties is essential for drug discovery and development. The following are standardized protocols for key measurements.

Caption: A typical experimental workflow for characterizing a new trifluoromethylated pyridine.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a function of the volume of added titrant (an acid or a base).[14][15] The pKa is determined from the inflection point of the resulting titration curve.[16][17]

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Test compound (~1-5 mg)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions[17]

-

0.15 M KCl solution (to maintain constant ionic strength)[17]

-

High-purity water and appropriate organic co-solvent if needed (e.g., methanol, DMSO)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of water (or co-solvent/water mixture) containing 0.15 M KCl to create a solution of approximately 1 mM.[17]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases.[16][17]

-

Titration:

-

For a basic compound (like pyridine), titrate the solution by adding small, precise increments of 0.1 M HCl from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the equivalence point can be found more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the pKa determined from that.[18]

Protocol: logD Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for physiological relevance, yielding logD7.4).[19][20][21]

Materials:

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer, pH 7.4 (e.g., phosphate-buffered saline, pre-saturated with n-octanol)

-

Test compound

-

Vials with Teflon-lined caps

-

Vortex mixer and/or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[19]

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the layers to separate completely.[20] This pre-saturation is critical for accurate results.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. The final concentration should be within the linear range of the analytical detector.

-

Partitioning: Cap the vials tightly and shake or vortex them for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[22]

-

Phase Separation: Centrifuge the vials (e.g., 3000 rpm for 2-5 minutes) to ensure complete separation of the two phases.[20]

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in the n-octanol layer ([C]oct) and the aqueous layer ([C]aq) using a calibrated HPLC or LC-MS method.

-

Calculation: The distribution coefficient (D) is calculated as:

-

D = [C]oct / [C]aq

-

logD = log10(D)

-

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are subcellular fractions containing high concentrations of CYP enzymes.[23][24]

Materials:

-

Pooled human liver microsomes (HLMs)[25]

-

Test compound and positive control compounds (e.g., a rapidly metabolized drug like dextromethorphan)[25]

-

Phosphate buffer (e.g., 100 mM, pH 7.4)[25]

-

NADPH regenerating system or NADPH stock solution (cofactor for CYP enzymes)[23][25]

-

Incubator or water bath at 37°C

-

Acetonitrile (or other organic solvent) containing an internal standard to stop the reaction

-

LC-MS/MS for analysis[25]

Procedure:

-

Preparation: Thaw the liver microsomes on ice. Prepare a reaction mixture in buffer containing the microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM).[23][25]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.

-

Initiation: Start the metabolic reaction by adding the NADPH cofactor.[23][25]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a vial containing cold acetonitrile with an internal standard.[23][24] This terminates the reaction and precipitates the proteins. A "minus cofactor" control should be run at the final time point.[23]

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated:

-

t½ = 0.693 / k

-

Conclusion

The strategic incorporation of a trifluoromethyl group is a proven and effective method for optimizing the physicochemical properties of pyridine-based molecules. Its strong electron-withdrawing nature profoundly reduces basicity, increases lipophilicity, and crucially, enhances metabolic stability by deactivating the ring to oxidative metabolism. These predictable and potent effects solidify the trifluoromethyl-pyridine scaffold as an indispensable tool for medicinal chemists and researchers aiming to develop next-generation therapeutics and advanced materials. A thorough experimental evaluation of these core properties, using the standardized protocols outlined herein, is a critical step in the validation and progression of any new chemical entity.

References

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

-